molecular formula C12H11NO4 B2529357 N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide CAS No. 1181532-72-8

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2529357
CAS No.: 1181532-72-8
M. Wt: 233.223
InChI Key: CLAZBWVLKHNCJI-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid (CF3COOH). The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Knoevenagel condensation reaction. The process is scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives.

Scientific Research Applications

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has shown potential as an inhibitor of pancreatic lipase, making it a candidate for anti-obesity drugs.

    Medicine: It has been evaluated for its anticancer properties, particularly against HepG2 and HeLa cancer cell lines.

    Industry: The compound’s derivatives are used in the synthesis of photosensitive polymers for materials science and photonics.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves interaction with specific molecular targets. For instance, it has been shown to interact with active site amino acids such as Phe 77, Arg 256, and His 263. These interactions are crucial for its inhibitory activity against pancreatic lipase and its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound is structurally similar and has been studied for its potential as a G protein-coupled receptor GPR35 agonist.

    6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide:

Uniqueness

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide stands out due to its specific methoxy and methyl substitutions, which confer unique chemical properties and biological activities. Its potential as a pancreatic lipase inhibitor and anticancer agent highlights its significance in scientific research and drug development.

Properties

IUPAC Name

N-methoxy-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13(16-2)11(14)9-7-8-5-3-4-6-10(8)17-12(9)15/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAZBWVLKHNCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=CC=CC=C2OC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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